(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
“(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a compound that has been synthesized as part of a series of novel derivatives . It is related to the class of compounds known as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzo[d]thiazol-2(3H)-ylidene group, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The compound is part of a series of novel derivatives synthesized as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . The inhibitory mechanism was confirmed to be pseudo-irreversible, in line with previous studies on carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its high oxidative stability and rigid planar structure . The optical activities were confirmed by optical rotation measurements .Scientific Research Applications
Structural Analogs and Their Applications
Benzothiazoles in Drug Development : Benzothiazoles, which share a core structure with the compound , have been extensively studied for their therapeutic potential. Research indicates that benzothiazoles possess broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Moreover, 2-arylbenzothiazoles are being explored as potential antitumor agents due to their effectiveness against various cancer cell lines (Kamal, Hussaini, & Malik, 2015).
Neurological Research : The structure of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide suggests potential neurological activity. Studies on similar compounds, such as certain benzimidazoles and imidazoles, have shown CNS depressant and stimulant activities, hinting at possible applications in treating neurological disorders (Saganuwan, 2020).
Mechanism of Action
Target of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela . They have also demonstrated antibacterial activity against various bacteria .
Mode of Action
It’s known that similar compounds interact with their targets, leading to cytotoxic effects against cancer cells and antibacterial effects against various bacteria .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the growth of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain cancer cells and bacteria . This is inferred from the cytotoxic and antibacterial activities observed in similar compounds .
Future Directions
The compound and its derivatives have shown promising results as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . There is potential for further exploration and improvement in the synthetic chemistry of these molecules . Future research could also focus on evaluating the cytotoxicity of these compounds against different human cell lines .
properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYXAJWDYLMPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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